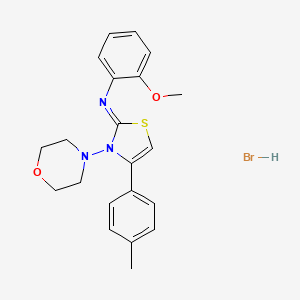
(Z)-2-methoxy-N-(3-morpholino-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-methoxy-N-(3-morpholino-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide is a useful research compound. Its molecular formula is C21H24BrN3O2S and its molecular weight is 462.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-2-methoxy-N-(3-morpholino-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide, with CAS number 1180035-06-6, is a thiazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse biological properties, including antifungal, antibacterial, and anticancer activities.
Chemical Structure and Properties
The molecular formula of this compound is C21H24BrN3O2S, with a molecular weight of 462.4 g/mol. The structural features include a thiazole ring, a morpholine moiety, and an aniline group, which contribute to its biological activity.
Antifungal Activity
Recent studies have demonstrated the antifungal properties of thiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various fungal strains.
Case Study: Antifungal Efficacy
A study involving synthesized thiazole derivatives reported that specific analogs exhibited potent antifungal activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole . The compound's interaction with the 14α-demethylase enzyme was noted as a critical mechanism in its antifungal action.
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| 2e | Candida parapsilosis | 1.23 |
| 2d | Candida albicans | Similar to ketoconazole |
Cytotoxicity Analysis
The cytotoxic effects of this compound were evaluated against NIH/3T3 cell lines. The IC50 values indicated that while the compound demonstrated antifungal activity, it exhibited relatively low cytotoxicity towards normal cells.
Cytotoxicity Results
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2d | NIH/3T3 | 148.26 |
| 2e | NIH/3T3 | 187.66 |
These results suggest that the compound can selectively target fungal cells while sparing normal mammalian cells, making it a promising candidate for further development in antifungal therapies.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound interacts with key enzymes such as 14α-demethylase, crucial for ergosterol biosynthesis in fungi.
- Molecular Docking Studies : In silico studies have shown that the compound can effectively bind to the active sites of these enzymes, suggesting a strong potential for disrupting fungal growth .
ADME Properties
Absorption, Distribution, Metabolism, and Excretion (ADME) studies are vital for understanding the pharmacokinetic profile of new compounds. Preliminary evaluations indicate that this compound possesses favorable ADME characteristics, enhancing its drug-likeness potential.
属性
IUPAC Name |
N-(2-methoxyphenyl)-4-(4-methylphenyl)-3-morpholin-4-yl-1,3-thiazol-2-imine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S.BrH/c1-16-7-9-17(10-8-16)19-15-27-21(24(19)23-11-13-26-14-12-23)22-18-5-3-4-6-20(18)25-2;/h3-10,15H,11-14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWUTMLSYRXQTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3OC)N2N4CCOCC4.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














